1-Methyl-4-piperidone oxime monohydrochloride
Overview
Description
1-Methyl-4-piperidone oxime monohydrochloride is a chemical compound with the CAS Number: 84540-61-4 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The molecular formula of 1-Methyl-4-piperidone oxime monohydrochloride is C6H12N2O.ClH . The InChI code is 1S/C6H12N2O.ClH/c1-8-4-2-6(7-9)3-5-8;/h6H,2-5H2,1H3;1H .Scientific Research Applications
Synthesis of Medicinal Compounds
1-Methyl-4-piperidone oxime monohydrochloride and its derivatives serve as key intermediates in the synthesis of a wide range of medicinal compounds. For example, a novel synthesis approach for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was developed. This process involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the compound's utility in complex drug synthesis processes (Chung et al., 2006).
Antimicrobial and Antifungal Applications
Derivatives of 1-Methyl-4-piperidone have been synthesized and evaluated for their antimicrobial and antifungal activities. In particular, oximes and thiosemicarbazone derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, highlighting their potential in developing new antifungal agents (Rameshkumar et al., 2003).
Corrosion Inhibition
Compounds based on the piperidone framework have also been studied for their corrosion inhibition properties. For example, piperidine and piperidones have been investigated as inhibitors for the corrosion of copper in sulfuric acid, showing significant inhibition efficiency, which is valuable for industrial applications related to metal preservation (Sankarapapavinasam et al., 1991).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of 1-Methyl-4-piperidone derivatives have been extensively explored. These studies provide insights into the structural properties and reactivity of these compounds, facilitating their application in various chemical syntheses and the development of novel pharmaceuticals (Makarov et al., 2015).
Antimycobacterial Activities
1-Methyl-4-piperidone derivatives have been synthesized and evaluated for their antimycobacterial activities, showing significant efficacy against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new treatments for tuberculosis (Kumar et al., 2009).
Material Science Applications
In material science, the derivatives of 1-Methyl-4-piperidone have been used to develop anion exchange membranes (AEMs) for alkaline fuel cells, demonstrating excellent alkaline stability and conductivity. This application highlights the compound's versatility beyond pharmaceuticals, extending to energy technologies (Olsson et al., 2018).
Safety And Hazards
While specific safety and hazard information for 1-Methyl-4-piperidone oxime monohydrochloride was not found, it’s generally recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
N-(1-methylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-6(7-9)3-5-8;/h9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZFAGWTNLHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233535 | |
Record name | 1-Methyl-4-piperidone oxime monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-piperidone oxime monohydrochloride | |
CAS RN |
84540-61-4 | |
Record name | 4-Piperidinone, 1-methyl-, oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84540-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-piperidone oxime HCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-piperidone oxime monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-piperidone oxime monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-PIPERIDONE OXIME HCL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL5Z7BZ793 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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